Oxaline
Description
Structure
2D Structure
3D Structure
Properties
IUPAC Name |
(1S,9R,14E)-14-(1H-imidazol-5-ylmethylidene)-2,11-dimethoxy-9-(2-methylbut-3-en-2-yl)-2,13,16-triazatetracyclo[7.7.0.01,13.03,8]hexadeca-3,5,7,10-tetraene-12,15-dione | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C24H25N5O4/c1-6-22(2,3)23-12-19(32-4)21(31)28-18(11-15-13-25-14-26-15)20(30)27-24(23,28)29(33-5)17-10-8-7-9-16(17)23/h6-14H,1H2,2-5H3,(H,25,26)(H,27,30)/b18-11+/t23-,24-/m0/s1 | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
SOHAVULMGIITDH-ZXPSTKSJSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C)(C=C)C12C=C(C(=O)N3C1(NC(=O)C3=CC4=CN=CN4)N(C5=CC=CC=C25)OC)OC | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
CC(C)(C=C)[C@@]12C=C(C(=O)N\3[C@]1(NC(=O)/C3=C\C4=CN=CN4)N(C5=CC=CC=C25)OC)OC | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C24H25N5O4 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
447.5 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Natural Occurrence, Isolation, and Biological Context of Oxaline
Fungal Producers and Associated Microbial Ecology of Oxaline
This compound is primarily known as a metabolite produced by fungi, particularly within the Penicillium genus. It was originally isolated from Penicillium oxalicum. researchgate.netnih.gov Another source includes an unidentified algicolous fungus and a marine sponge-associated Penicillium sp. nih.gov Research has also identified this compound production in Aspergillus japonicus (where nethis compound (B1678187), a related alkaloid, is also found) and Penicillium sp. FKI-0779. researchgate.net More recent studies have expanded the list of Penicillium species capable of producing this compound, including P. coprophilum and P. vulpinum. nih.gov
The presence of this compound has been frequently detected in maize samples. Studies in Serbia, for instance, consistently found this compound as one of the most commonly occurring Penicillium metabolites in maize kernels, with detection frequencies exceeding 90% in multiple years. ceon.rsnih.gov This suggests a significant ecological association between this compound-producing Penicillium species and maize crops.
Fungal secondary metabolites, including this compound, play crucial roles in the complex interactions within microbial communities and their environments. These compounds can act as chemical defenses against other organisms in their ecological niche, contributing to the producing fungus's ability to compete for resources and defend against predation or competition from other microorganisms and moulds. researchgate.net The production of secondary metabolites is often linked to sporulation processes in fungi. researchgate.net
The diverse physiological properties of Penicillium metabolites are key to their widespread ecological roles and potential applications. ceon.rs The production of these metabolites can be influenced by environmental conditions, highlighting the intricate relationship between the fungus, its environment, and its metabolic output. ceon.rsmdpi.com
Methodologies for Isolation and Purification of this compound from Biological Matrices
The isolation and purification of fungal secondary metabolites like this compound from biological matrices typically involve a series of extraction and chromatographic techniques. While specific detailed protocols for this compound isolation were not extensively detailed in the search results, general methodologies for isolating fungal metabolites and similar compounds provide insight into the likely approaches.
Isolation often begins with the culture broth or biomass of the producing fungus. Extraction is a critical initial step to separate the target compound from the complex biological matrix. This can involve using organic solvents to partition the metabolites based on their polarity. mdpi.com
Following extraction, purification steps are necessary to obtain this compound in a pure form. Chromatographic methods are widely employed for this purpose. Techniques such as liquid chromatography, including high-performance liquid chromatography (HPLC) or ultra-high-performance liquid chromatography (UHPLC), coupled with detection methods like UV-Vis spectroscopy and mass spectrometry (MS), are standard for separating and identifying fungal metabolites. mdpi.com Solid-phase extraction (SPE) can also be used for sample clean-up prior to chromatographic analysis. mdpi.com
Other purification methods mentioned in the context of isolating various compounds from biological or synthetic matrices include membrane centrifugation, dialysis, size exclusion chromatography, and precipitation combined with magnetic decantation, although the direct application of all these to this compound specifically is not explicitly stated. acs.org The choice of purification method often depends on the specific properties of the target compound and the matrix.
Optimizing fungal cultivation conditions can significantly enhance the production yield of secondary metabolites, which in turn facilitates their isolation and purification. mdpi.com Systematic experimental designs that vary multiple cultivation parameters, followed by chemometric analysis of chromatographic data, can be used to establish improved conditions for isolating target secondary metabolites. mdpi.com
Ecological and Biological Roles of this compound in Fungal Physiology and Inter-species Interactions
This compound, as a fungal secondary metabolite, is understood to play roles in both the producing organism's physiology and its interactions with other species within its ecological niche.
Within fungal physiology, secondary metabolites can contribute to adaptation to particular environments. researchgate.net While the precise physiological role of this compound within Penicillium or Aspergillus species is not fully elucidated in the provided results, secondary metabolism is often associated with developmental processes such as sporulation. researchgate.net
In terms of inter-species interactions, fungal secondary metabolites serve various ecological functions. They can act as chemical defenses, providing protection against competing microorganisms and predators. researchgate.net This defensive capability can enhance the survival and dominance of the producing fungus in its habitat. researchgate.net
Research has also explored the biological activities of this compound that extend beyond direct fungal interactions. This compound has been found to inhibit cell proliferation and induce cell cycle arrest at the M phase by inhibiting tubulin polymerization. researchgate.net This activity suggests a potential role in mediating interactions with organisms whose cellular processes are susceptible to tubulin disruption. This compound was found to inhibit the binding of [(3)H]colchicine to tubulin, indicating its mechanism of action involves interference with microtubule assembly. researchgate.net
The frequent occurrence of this compound in maize highlights a significant interaction between this compound-producing fungi and this agricultural crop. ceon.rsnih.gov While the specific nature of this interaction (e.g., pathogenic, endophytic, or saprophytic) and the exact role of this compound within this context are not detailed, its consistent presence suggests an established ecological relationship.
Secondary metabolites like this compound can also influence the wider microbial community, with some exhibiting antibiotic or other biologically active properties that impact the surrounding microorganisms. researchgate.net
The study of fungal secondary metabolites, including this compound, continues to reveal their diverse biological activities and ecological significance, underscoring the importance of fungi as producers of bioactive compounds that support complex microbial networks. researchgate.net
Fungal Producers of this compound
| Fungal Species | Reference |
| Penicillium oxalicum | researchgate.netnih.gov |
| Aspergillus japonicus | researchgate.net |
| Penicillium sp. FKI-0779 | researchgate.net |
| Penicillium coprophilum | nih.gov |
| Penicillium vulpinum | nih.gov |
| Marine sponge-associated Penicillium sp. | nih.gov |
| Unidentified algicolous fungus | nih.gov |
Detection Frequency of this compound in Serbian Maize Samples
| Year | Detection Frequency (%) | Reference |
| 2016 | 93 | ceon.rs |
| 2017 | 97 | ceon.rs |
| 2012 | 98.0-100 | nih.gov |
| 2013 | 100 | nih.gov |
| 2015 | 100 | nih.gov |
Elucidation of Oxaline Biosynthetic Pathways and Enzymology
Identification and Characterization of Biosynthetic Precursors to Oxaline (e.g., Roquefortine C, Glandicoline B)
The biosynthesis of this compound is understood to originate from the widespread fungal metabolite roquefortine C. rsc.orgwikipedia.orgnih.gov Roquefortine C, a diketopiperazine derived from L-histidine and L-tryptophan, serves as a key intermediate in the biosynthetic pathways of several related indole (B1671886) alkaloids, including this compound and meleagrin (B1676177). wikipedia.orgwikipedia.org
A crucial intermediate in the pathway leading specifically to this compound is glandicoline B. rsc.orgnih.govwikipedia.org Studies have demonstrated the efficient conversion of roquefortine C into this compound, establishing a biosynthetic route where a nitrogen atom in this compound is derived from tryptophan via roquefortine C. uni.lu The conversion of roquefortine C to glandicoline B involves several enzymatic steps, with glandicoline A identified as an intermediate in this transformation. wikipedia.orgnih.govnih.gov The triazaspirocyclic core structure found in glandicoline B, meleagrin, and this compound is derived from the biosynthetic transformation of roquefortine C. nih.gov Glandicoline B has been reported in various Penicillium species, including P. glandicola and P. chrysogenum. wikipedia.orgwikipedia.org
Enzymatic Transformations and Catalytic Mechanisms in this compound Biosynthesis
The conversion of precursors like roquefortine C and glandicoline B into this compound is catalyzed by a series of specific enzymes, including methyltransferases, monooxygenases, and indolic nitrone synthases. These enzymes facilitate complex transformations, including methylation, oxidation, and rearrangement reactions.
Role of Methyltransferases (e.g., OxaG, RoqN, OxaC) in O-Methylation Events
Methylation reactions, particularly O-methylation, play a critical role in the later stages of this compound biosynthesis. Two key methyltransferases, OxaG and OxaC, have been identified in the this compound biosynthetic pathway in Penicillium oxalicum F30. rsc.org OxaG, along with its homolog RoqN found in Penicillium chrysogenum, catalyzes the O-methylation of glandicoline B to produce meleagrin. rsc.orgwikipedia.org Meleagrin then serves as the substrate for the second methyltransferase, OxaC, which catalyzes the methylation of meleagrin to yield this compound, the terminal product of the pathway. rsc.org
Structural and mechanistic studies have provided insights into the function of these methyltransferases. OxaG and RoqN are classified as CoQ/UbiE family small-molecule methyltransferases and catalyze an N-OH methylation reaction. rsc.orgwikipedia.org Crystal structures of these enzymes with the methyl donor S-adenosylmethionine (SAM) reveal a large and solvent-accessible active site, suggesting that catalysis may be driven by proximity effects. rsc.orgwikipedia.org OxaC, unique to the this compound gene cluster, is a typical class I methyltransferase. rsc.orgwikipedia.org Crystal structures of OxaC in complex with ligands have identified key active site residues, with His313 proposed to act as a base activated by Glu369, facilitating the methylation of meleagrin to this compound. rsc.org
Enzymatic assays have confirmed the roles of OxaG and OxaC. Incubation of glandicoline B with OxaG and SAM results in the formation of meleagrin. rsc.orgwikipedia.org Similarly, OxaC efficiently methylates meleagrin in the presence of SAM to produce this compound, reconstituting the late stage of this compound synthesis from glandicoline B. rsc.orgwikipedia.org
Investigation of Monooxygenases (e.g., RoqM) and Oxidative Rearrangement Steps
Monooxygenases are involved in oxidative steps within the this compound biosynthetic pathway. RoqM, a FAD-dependent monooxygenase, plays a role in the conversion of roquefortine C to glandicoline A. nih.govthegoodscentscompany.comuni.lu This reaction is part of the sequence leading to the formation of glandicoline B. wikipedia.orgnih.govnih.gov The transformation catalyzed by RoqM is proposed to involve an oxidative rearrangement. thegoodscentscompany.com This rearrangement, which generates the characteristic ring skeleton of glandicoline B, is thought to be initiated by hydroxylation on the diketopiperazine ring, followed by ring opening and oxidative ring closure. thegoodscentscompany.com
Mechanisms of Indolic Nitrone Synthases (e.g., OxaD) in Alkaloid Assembly
Indolic nitrone synthases are a class of enzymes responsible for generating nitrone functionalities, which are important intermediates in the biosynthesis of certain indole alkaloids. OxaD, a flavin-dependent oxidase found in the oxa gene cluster of Penicillium oxalicum F30, is characterized as an indolic nitrone synthase. uni.luuni.lunih.govlabsolu.ca OxaD catalyzes the formation of roquefortine L, a nitrone-bearing intermediate, from roquefortine C. uni.lunih.govlabsolu.ca This conversion involves two sequential oxygenation reactions at the indole nitrogen atom of roquefortine C, with an N-hydroxyl intermediate being involved. acs.org The nitrone functionality in roquefortine L has been confirmed through spectroscopic methods. uni.lunih.gov OxaD exhibits versatility, capable of converting various semisynthetic roquefortine C derivatives into their corresponding nitrones. uni.lunih.gov
Genetic Basis of this compound Biosynthesis: Analysis of Biosynthetic Gene Clusters
The genes responsible for the biosynthesis of this compound are organized into a biosynthetic gene cluster (BGC). In Penicillium oxalicum F30, the oxa gene cluster has been identified and described. rsc.orguni.lunih.gov This cluster is homologous to the roq gene cluster found in Penicillium chrysogenum, which is involved in the biosynthesis of meleagrin. rsc.orgwikipedia.orgthegoodscentscompany.comnih.gov
The roq gene cluster in P. chrysogenum contains seven genes involved in the roquefortine/meleagrin pathway. wikipedia.orgnih.govnih.gov These genes encode the enzymes necessary for the various biosynthetic steps, starting from the condensation of L-histidine and L-tryptophan. wikipedia.orgchem960.com Comparative genomic analysis of Penicillium species has revealed variations in the gene clusters, explaining the production of different metabolites. For instance, the roq cluster in P. roqueforti is shorter than that in P. chrysogenum, lacking genes necessary for the later steps leading to meleagrin and this compound. nih.govnih.govfluoroprobe.com
The identification and characterization of these gene clusters have been facilitated by techniques such as genome sequencing, gene deletion, and gene silencing, allowing researchers to assign specific genes to enzymatic reactions in the pathway. wikipedia.orgnih.govchem960.com
Comparative Biosynthetic Studies of this compound with Structurally Related Fungal Alkaloids (e.g., Meleagrin, Nethis compound)
This compound, meleagrin, and nethis compound (B1678187) are structurally related indole alkaloids produced by Penicillium species, all derived from roquefortine C. rsc.orgwikipedia.orgwikipedia.orgthegoodscentscompany.comnih.gov Comparative biosynthetic studies have highlighted the shared initial steps and the points of divergence in their pathways.
The biosynthesis of both this compound and meleagrin proceeds through glandicoline B. rsc.org The key difference lies in the final methylation steps. While meleagrin is formed from glandicoline B by the action of methyltransferases like OxaG or RoqN, this compound is produced by the methylation of meleagrin catalyzed by OxaC. rsc.orgwikipedia.org This indicates that the this compound pathway is an extension of the meleagrin pathway.
Nethis compound is another related compound, often found alongside this compound and meleagrin in certain Penicillium species. wikipedia.orgfluoroprobe.com It has been proposed that nethis compound might be derived from meleagrin, possibly through a hydrogenation step, although the specific enzyme responsible in the roq gene cluster has not been identified. chem960.comfluoroprobe.com Comparative analysis of the metabolites produced by different Penicillium strains has revealed variations in the extent to which the roquefortine pathway is completed, with some strains producing only early intermediates like roquefortine C, while others carry the biosynthesis through to meleagrin, this compound, or nethis compound. wikipedia.org These differences are attributed to the presence or absence of specific genes within their respective biosynthetic gene clusters. nih.govnih.govfluoroprobe.com
Strategies for Chemoenzymatic and Combinatorial Biosynthesis of this compound Analogs
This compound is a complex indole alkaloid derived from roquefortine C, produced by fungi such as Penicillium oxalicum and Penicillium chrysogenum. nih.govnih.govresearchgate.net Its intricate structure presents challenges for purely chemical synthesis, making chemoenzymatic and combinatorial biosynthesis attractive strategies for generating this compound and its analogs. These approaches leverage the specificity and efficiency of enzymes to perform complex transformations, often in combination with chemical steps. nih.govfrontiersin.org
The biosynthesis of this compound from glandicoline B involves tandem O-methylations catalyzed by specific methyltransferases. nih.govnih.gov In P. oxalicum, the enzyme OxaG catalyzes the O-methylation of glandicoline B to produce meleagrin, while OxaC catalyzes the subsequent methylation of meleagrin to form this compound. nih.govrsc.org Structural studies of OxaC have provided insights into its active site and catalytic mechanism, revealing key residues involved in the methylation process. nih.govnih.govrsc.org This enzymatic understanding is crucial for developing chemoenzymatic strategies.
Chemoenzymatic synthesis typically involves using enzymes to catalyze specific steps in a synthetic route that may otherwise be difficult or inefficient using traditional chemical methods. nih.govfrontiersin.org For this compound analogs, this could involve using purified or recombinant biosynthetic enzymes, such as OxaG and OxaC, to perform targeted methylation reactions on modified substrates or intermediates. By providing synthetic precursors or intermediates that are structurally related to the natural substrates (glandicoline B or meleagrin) but contain variations, it may be possible to generate novel this compound analogs.
Combinatorial biosynthesis, on the other hand, involves manipulating the genes encoding biosynthetic enzymes or pathways in a host organism to produce a library of structurally diverse compounds. mdpi.comnih.gov In the context of this compound, this could involve modifying the oxa gene cluster in Penicillium species or heterologous hosts. Strategies include:
Precursor-directed biosynthesis: Feeding the organism with modified precursors that can be incorporated into the this compound biosynthetic pathway. mdpi.com
Genetic engineering of enzymes: Modifying the substrate specificity or catalytic activity of enzymes like OxaG or OxaC through mutagenesis to accept or process different substrates, leading to the production of altered this compound structures. mdpi.comnih.gov
Pathway engineering: Introducing genes from other biosynthetic pathways or modifying regulatory elements to alter the flux through the this compound pathway or incorporate different chemical moieties. mdpi.comnih.gov
Module swapping: In systems involving modular enzymes like nonribosomal peptide synthetases (NRPS) or polyketide synthases (PKS), exchanging or modifying specific modules can lead to the production of hybrid or altered compounds. While the core this compound structure is not directly assembled by a modular NRPS/PKS in the same way as some other natural products, the principles of domain or module manipulation can be applied to associated enzymes or pathways that provide building blocks. nih.govbiorxiv.org
Research findings highlight the potential of these approaches. For instance, the successful in vitro reconstitution of this compound synthesis from glandicoline B using recombinant OxaG and OxaC demonstrates the feasibility of enzymatic synthesis for this class of compounds. nih.govrsc.org Understanding the structural basis of enzyme activity, as provided by the crystal structures of OxaC and OxaG/RoqN, is invaluable for rational enzyme engineering to create variants with desired specificities for analog production. nih.govnih.govrsc.org
The generation of oxazoline (B21484) or thiazoline (B8809763) rings is a common transformation in the biosynthesis of many natural products, often catalyzed by cyclodehydratase domains within NRPS enzymes. biorxiv.org While this compound's core structure is distinct, the enzymatic logic involved in forming cyclic systems can potentially be applied or adapted in combinatorial approaches to introduce different ring structures or modifications in this compound analogs.
The application of combinatorial biosynthesis methods, including precursor-directed biosynthesis and the engineering of biosynthetic enzymes, has been successful in generating libraries of analogs for various natural products. mdpi.comnih.gov These strategies, guided by detailed understanding of the this compound biosynthetic pathway and the enzymes involved, hold promise for the generation of novel this compound analogs with potentially altered or improved biological activities.
Compound Names and PubChem CIDs
| Compound Name | PubChem CID |
| This compound | 21598365 |
| Glandicoline B | Not found |
| Meleagrin | Not found |
| Roquefortine C | 10213 |
| Fumitremorgin A | 107713 |
| Fumitremorgin B | 105113 |
| Fumitremorgin C | 403923 |
| Tryptoquivaline | 108075 |
| Tryptoquivaline F | 181786 |
| Tryptoquivaline H | 188425 |
Data Table: Enzymatic Methylation in this compound Biosynthesis
| Enzyme | Substrate | Product | Methylation Site | Source Organism | Reference |
| OxaG | Glandicoline B | Meleagrin | Hydroxylamine (B1172632) O | Penicillium oxalicum | nih.govrsc.org |
| RoqN | Glandicoline B | Meleagrin | Hydroxylamine O | Penicillium chrysogenum | nih.govrsc.org |
| OxaC | Meleagrin | This compound | C9 Enol | Penicillium oxalicum | nih.govrsc.org |
Chemical Synthesis and Derivatization of Oxaline and Its Structural Analogs
Development of Total Synthesis Strategies for the Oxaline Core Structure
The total synthesis of complex natural products like this compound requires carefully designed strategies to assemble the intricate fused ring system and introduce the correct stereochemistry. While the search results mention the total synthesis of related indole (B1671886) alkaloids containing an indoline (B122111) spiroaminal framework, such as nethis compound (B1678187) and meleagrin (B1676177) A, achieved through stereoselective introduction of functional groups and construction of the spiroaminal framework, specific detailed strategies for the total synthesis of this compound itself were not extensively detailed in the provided snippets. researchgate.net However, the synthesis of complex polyhydroxylated alkaloids via chiral oxazines highlights the use of chiral building blocks and stereoselective transformations, which are relevant approaches for constructing stereochemically defined centers within complex natural product scaffolds like this compound. researchgate.net The synthesis of natural products often inspires the development of new methodologies and strategies. researchgate.net
Synthetic Methodologies for Oxazoline-Containing Compounds and their Application to this compound Derivatives
The oxazoline (B21484) ring is a key structural feature in this compound and many other biologically active compounds. researchgate.net The synthesis of 2-oxazoline rings is well-established, typically involving the cyclization of a 2-amino alcohol with a suitable functional group. wikipedia.org This cyclization generally follows Baldwin's rules. wikipedia.org Various methods have been developed for the synthesis of oxazoline compounds. google.com
Cyclization Reactions and Heterocycle Formation Approaches
Cyclization reactions are fundamental to the construction of the oxazoline ring and the larger heterocycle system found in this compound. A common method for synthesizing 2-oxazolines involves the dehydrative cyclization of N-acylamino alcohols. google.comorganic-chemistry.org Acid-insensitive substrates and Lewis or Brønsted acid catalysts have been employed for this cyclization. google.com For instance, fluoroalkanesulfonyl fluoride (B91410) compounds with an organic basic reagent can efficiently convert acylamino alcohol compounds into oxazoline compounds under mild conditions. google.com
Another approach involves the oxidative cyclization of β-acylamino ketones using iodine catalysts under basic conditions, which can selectively yield oxazolines or oxazoles depending on the base used. mdpi.com Electrochemical methods have also been explored for the synthesis of heterocyclic compounds via carbon-heteroatom bond formation, including the synthesis of oxazoline derivatives from imidate substrates. oup.com
The synthesis of 2,5-diphenyloxazoline compounds, structural analogs, has been achieved through a sequence involving hydroxyl protection, hydrazinolysis, acylation, deprotection, chlorination, and cyclization under alkaline conditions. mdpi.com Different solvents and bases are selected based on the nucleophilic reagent to ensure yield. mdpi.com
Data on the synthesis of 2,5-diphenyloxazoline compound 11a using DMF as solvent and potassium phthalimide (B116566) as nucleophilic reagent shows a reaction temperature of 80 °C for 4 hours, yielding a colorless oil after workup and chromatography. mdpi.com
Hypervalent-Iodine-Mediated Oxidative Cycloaddition Reactions
Hypervalent iodine reagents are widely utilized in the synthesis of various oxazolines and oxazoles. thieme-connect.comtpu.ruthieme-connect.com These reagents can act as activating agents or heteroatom donors. tpu.ruthieme-connect.com The reactions of N-allylamides or N-propargylamides with hypervalent iodine species can lead to oxidative cyclization, yielding substituted oxazolines. thieme-connect.com
Hypervalent iodine(III) species can also catalyze the intramolecular oxidative cycloaddition of alkyne- or alkene-tethered aldoximes to form polycyclic isoxazole (B147169) derivatives. researchgate.net Although this specifically mentions isoxazoles, the principle of hypervalent-iodine-mediated oxidative cycloaddition is relevant to the broader class of azole heterocycles, including oxazolines. The in situ generation of active hypervalent iodine species is a common strategy. tpu.ruthieme-connect.com
N,N-Dimethylformamide-Promoted Synthesis Techniques
N,N-Dimethylformamide (DMF) has been shown to promote the synthesis of certain oxazoline derivatives. For example, a method for the synthesis of fullerene-fused oxazoline derivatives was developed through the DMF-promoted reaction of C60 with amides under basic conditions. sioc-journal.cnresearchgate.net In this case, DMF as a cosolvent significantly improved the product yield. sioc-journal.cn Mechanistic studies suggest that DMF plays a role in stabilizing a dianionic intermediate. sioc-journal.cn
DMF has also been used as a solvent in the preparation of intermediates for oxazoline synthesis, such as in the reaction of 2,5-furandicarboxylic acid with thionyl chloride in the presence of catalytic DMF to form an acid chloride. rsc.org Additionally, DMF is used as a solvent in cyclization reactions to form oxazoline rings, as seen in the synthesis of 2,5-diphenyloxazoline derivatives. mdpi.com
High-Throughput Synthesis Methodologies for Oxazoline Libraries
High-throughput synthesis methodologies have been developed for generating libraries of oxazoline compounds. One method utilizes resin capture and ring-forming release, which eliminates traditional purification steps and is suitable for high-throughput synthesis. researchgate.netfigshare.com This approach has been applied to prepare oxazoline hydroxamates with diverse substituents. figshare.com
Another one-step synthesis approach involves the reaction of 1,2-hydroxyalkyl azides and aldehydes in the presence of a Lewis acid, leading to the construction of oxazolines. researchgate.net This reaction can be adapted to parallel synthesis using a polymer-bound phosphine (B1218219) to scavenge excess starting material, enabling the generation of oxazoline libraries. researchgate.net The synthesis of libraries of poly(2-oxazoline)s has also been achieved efficiently using high-throughput methods, avoiding tedious purification of individual monomers. cuni.cznih.govacs.orgsemanticscholar.org
Asymmetric Synthesis Approaches Utilizing Chiral Oxazoline Ligands in Metal-Catalyzed Reactions
Chiral oxazoline ligands are widely used in asymmetric synthesis, particularly in metal-catalyzed enantioselective reactions. utexas.edubldpharm.comacs.orgnih.gov The chiral oxazoline motif is present in many ligands that have been extensively applied in various asymmetric transformations. acs.orgnih.gov
New series of chiral bis(oxazoline) ligands have been designed and synthesized, demonstrating utility in asymmetric Mukaiyama aldol (B89426) reactions with high enantioselectivities. utexas.edu Siloxane-substituted oxazoline ferrocenes have emerged as promising chiral ligands and catalysts, showing exceptional results in diverse asymmetric transformations. mdpi.com These ligands can surpass the capabilities of classical oxazoline ferrocene (B1249389) ligands. mdpi.com
Examples of applications include asymmetric allylic substitution catalyzed by palladium complexes with S,N-bidentate oxazoline ferrocene ligands, yielding products with high enantioselectivity. mdpi.com Recyclable ionic-tagged ferrocene-ruthenium catalyst systems incorporating ferrocene-oxazoline phosphine ligands have also shown outstanding catalytic performance in the asymmetric hydrogenation of aromatic ketones, resulting in high yields and enantioselectivity. mdpi.com
The development of ligand architectural design, from mono(oxazolines) to bis(oxazolines), tris(oxazolines), and tetra(oxazolines), has been a focus to enhance asymmetric induction. acs.orgnih.gov
Rational Design and Chemical Synthesis of Novel Oxazoline Derivatives for Research Probes and Analog Generation
The rational design and chemical synthesis of novel oxazoline derivatives are crucial for developing research probes and generating analogs with tailored properties. Oxazolines are significant heterocyclic systems with diverse applications, including their use as chiral auxiliaries, polymers, catalysts, protecting groups, building blocks, and ligands in asymmetric synthesis. eurekaselect.comresearchgate.net The importance of oxazoline moieties has led to the investigation and development of numerous synthetic routes worldwide. eurekaselect.comresearchgate.net
Synthetic methodologies for preparing oxazoline moieties often involve the reaction of amino alcohols with nitriles, carboxylic acids, or acid derivatives under various conditions, including conventional heating, microwave irradiation, or ultrasound irradiation. researchgate.net For instance, a catalyst-free method for synthesizing 2-aryl-2-oxazoline derivatives from aryl nitriles using ionic liquid as a neutral reaction medium has been reported, yielding products in good to excellent yields within short reaction times. tandfonline.com
Rational design principles are applied to create oxazoline derivatives with specific functionalities or improved properties. This can involve mimicking transition states or intermediates of biological processes to design potential inhibitors, as seen in the design and synthesis of phenyloxazoline synthase inhibitors targeting enzymes in microbial biosynthesis pathways. mdpi.com These azomethine compounds, consisting of an o-hydroxyphenyl unit with a bidentate ligand feature, were synthesized through the condensation of salicylaldehyde (B1680747) and L-serine methyl ester hydrochloride. mdpi.com
The synthesis of novel oxazoline-based ligands often starts from readily available amino alcohols. The incorporation of stereogenic centers, particularly at the carbon atom adjacent to the coordinating nitrogen, is a common strategy in the design of chiral oxazoline ligands for asymmetric catalysis. This places the active metal site in close proximity to the chiral center, influencing the stereochemistry of the reaction.
Research efforts also focus on developing new synthetic methods to access oxazoline compounds and their derivatives. Organohypervalent iodine reagents have been utilized in oxidative cycloaddition reactions for the preparation of various oxazolines and related heterocycles. thieme-connect.com Both chemical and electrochemical approaches have been employed to generate the active hypervalent iodine species that react with appropriate substrates. thieme-connect.com
The design of oxazoline derivatives can also involve incorporating additional functional groups or structural features to create multifunctional ligands or compounds with specific biological activities. researchgate.net For example, novel 5-amino-2-oxindole derivatives, which can be synthesized through a rational approach involving the modification of a 2-oxindole scaffold, have shown promising activity in reducing intraocular pressure. nih.gov Similarly, the design and synthesis of novel antioxidant benzoxazine (B1645224) hybrids, some connected through a triazolyl linker, demonstrate the integration of different structural elements to achieve desired properties. nih.gov
Coordination Chemistry of Oxazoline-Based Ligands with Metal Ions
Oxazoline-based ligands exhibit rich coordination chemistry with a wide range of metal ions, including transition metals and lanthanides. researchgate.netdiva-portal.orgnih.govchemmethod.comunm.edursc.orgchemmethod.combeilstein-journals.orgresearchgate.netmdpi.comnepjol.inforsc.org The oxazoline ring, particularly the nitrogen atom, can coordinate to a metal center. diva-portal.orgchemmethod.combeilstein-journals.org Depending on the specific ligand structure and the metal ion, oxazoline-based ligands can coordinate in various modes, including monodentate (through either the N or O atom), bidentate (through the N and O atoms), or even as bridging ligands. chemmethod.comchemmethod.com
The coordination behavior of oxazoline-based ligands is influenced by the presence of additional donor atoms or functional groups within the ligand structure. Ligands containing both phosphorus and nitrogen donors (P,N ligands), where the nitrogen belongs to an oxazoline or thiazoline (B8809763) moiety, are a significant class in coordination chemistry. researchgate.net These ligands can form chelating complexes with transition metals, and their metal complexes have been explored as pre-catalysts in various transformations. researchgate.net
Studies on the coordination chemistry of oxazoline ligands with specific metal ions, such as nickel(II), copper(II), palladium(II), and lanthanides (Nd(III) and Yb(III)), provide detailed insights into the resulting complex structures and properties. chemmethod.comunm.educhemmethod.combeilstein-journals.orgmdpi.comnepjol.inforsc.org For example, new oxazoline derivatives have been synthesized and used to prepare nickel(II) and copper(II) complexes, which were characterized by techniques such as elemental analysis, FT-IR, UV-Vis, and conductivity measurements. chemmethod.comchemmethod.com These studies determined the metal-to-ligand ratios in the complexes and provided information about the coordination environment around the metal center. chemmethod.comchemmethod.com
The coordination of oxazoline ligands to metal centers can lead to the formation of discrete coordination complexes or extended coordination polymers, also known as coordination supramolecules. rsc.org The design of the organic linker containing the oxazoline unit plays a key role in determining the structure and properties of these coordination assemblies. rsc.org
Detailed research findings often include spectroscopic data and, where possible, single-crystal X-ray diffraction studies to confirm the structures of the synthesized ligands and their metal complexes. unm.edubeilstein-journals.orgmdpi.comnepjol.inforsc.org X-ray diffraction can reveal the coordination geometry around the metal center and the conformation of the ligand upon complexation. mdpi.comnepjol.inforsc.org For instance, X-ray analysis of a palladium(II) complex with a sugar-annulated oxazoline ligand showed a square-planar geometry around the palladium center and a specific bite angle formed by the coordinating nitrogen atoms. mdpi.com
The study of oxazoline coordination compounds with specific metal units, such as Cu(F6acac)2 (F6acac = hexafluoroacetylacetonato), has revealed the formation of mononuclear complexes with specific coordination motifs, such as slightly distorted square pyramidal geometry. nepjol.info These studies contribute to expanding the knowledge base of oxazoline coordination chemistry and exploring potential applications, such as in catalysis. nepjol.inforsc.org
The binding potential of oxazoline-based ligands can also be explored through the synthesis and characterization of complexes derived from tautomeric forms of oxazoline compounds, such as κ²-N,O-oxazoline-enolate complexes of nickel(II). rsc.org These studies highlight the diverse coordination modes and the influence of ligand structure on the resulting metal complex properties. rsc.org
Molecular Mechanisms of Oxaline Action in Biological Systems
Identification of Cellular and Subcellular Targets of Oxaline (e.g., Microtubule Proteins, Tubulin Polymerization)
A significant cellular target identified for this compound is the microtubule network, specifically the protein tubulin researchgate.netmedchemexpress.commedchemexpress.com. Studies have demonstrated that this compound disrupts the assembly of cytoplasmic microtubules in cells researchgate.net. Furthermore, in vitro experiments have shown that this compound inhibits the polymerization of both microtubule protein and purified tubulin in a dose-dependent manner researchgate.net.
Competitive binding assays have provided more detailed insights into this interaction. This compound was found to inhibit the binding of [³H]colchicine to tubulin, suggesting that it interacts with the colchicine-binding site on the tubulin molecule researchgate.net. This binding event is distinct from the vinblastine-binding site, as this compound did not inhibit the binding of [³H]vinblastine researchgate.net. The inhibition of tubulin polymerization by this compound is considered a primary mechanism underlying its biological activity researchgate.netmedchemexpress.commedchemexpress.com.
Regulation of Eukaryotic Cell Cycle Progression by this compound
This compound has been shown to influence the progression of the eukaryotic cell cycle. Along with its analog nethis compound (B1678187), this compound inhibits cell proliferation and induces cell cycle arrest in eukaryotic cells researchgate.net. Specifically, this compound causes cells to arrest in the M phase of the cell cycle researchgate.netmedchemexpress.commedchemexpress.com.
Enzymatic Interactions and Inhibition Profiles of this compound and its Analogs
The interactions of this compound and its related compounds with various enzymes have been investigated, revealing profiles of enzymatic modulation and inhibition.
Inhibition of Specific Amidohydrolases (e.g., LpxC)
While direct evidence for this compound inhibiting LpxC was not found in the provided search results, studies on related oxazoline (B21484) compounds highlight the potential for interaction with amidohydrolases. LpxC (UDP-3-O-(R-3-hydroxymyristoyl)-N-acetylglucosamine deacetylase) is a critical zinc-dependent amidase involved in the biosynthesis of lipid A, a vital component of the outer membrane in Gram-negative bacteria nih.govresearchgate.netnih.govresearchgate.netbiorxiv.org. Inhibitors of LpxC are being explored as potential antibacterial agents nih.govresearchgate.net. Oxazoline compounds, particularly those featuring a hydroxamic acid moiety, are recognized inhibitors of LpxC, with the hydroxamic acid group coordinating to the active site zinc ion nih.govresearchgate.netnih.gov. Research on oxazoline hydroxamates has demonstrated a correlation between their ability to inhibit LpxC enzyme activity and their antibacterial properties nih.gov.
Interactions with Carbohydrate-Processing Enzymes
Some carbohydrate-processing enzymes utilize an oxazoline intermediate during their catalytic cycles acs.orgresearchgate.netrsc.orgnih.gov. For example, certain hexosaminidases (within glycoside hydrolase family 20) employ a mechanism involving the formation of a transient oxazoline intermediate through intramolecular nucleophilic attack by the acetamide (B32628) group acs.orgresearchgate.net. The use of stable oxazoline analogues, such as GlcNAc thiazoline (B8809763), has been shown to inhibit these enzymes, supporting this mechanistic understanding acs.orgresearchgate.net. Additionally, engineered enzymes called glycosynthases can utilize oxazoline-bearing glycan donors for the synthesis of glycoside bonds rsc.org. While these findings highlight the relevance of oxazoline structures in the context of carbohydrate-processing enzymes, the provided information does not explicitly state that this compound itself directly interacts with or inhibits these enzymes.
Molecular-Level Interactions of this compound with Biological Macromolecules (e.g., Bacterial DNA, Cell Membranes)
Investigations into the molecular interactions of this compound and related compounds with essential biological macromolecules have provided insights into their potential mechanisms of action, particularly in the context of antimicrobial activity.
Studies on amphiphilic oxazoline-based synthetic polymers designed as antimicrobial agents have indicated that these compounds can disrupt bacterial cell membranes nih.gov. This membrane disruption was observed alongside the formation of bacterial aggregates in studies against Staphylococcus aureus nih.gov. The amphipathic nature of these compounds facilitates electrostatic interactions with the negatively charged phospholipids (B1166683) present in bacterial membranes nih.govnih.gov.
Furthermore, research on these oxazoline-based polymers has suggested a potential interaction with bacterial DNA, which could impact bacterial division nih.gov. Some antimicrobial peptides are known to penetrate the cell membrane and interact with intracellular components like DNA, leading to inhibition of synthesis nih.gov. While this evidence pertains to oxazoline-based polymers rather than this compound itself, it raises the possibility that this compound might also interact with bacterial DNA or cell membranes, influencing vital cellular processes nih.govaddgene.orgbyjus.com.
Mechanistic Investigations Utilizing Advanced Microscopy and Spectroscopic Techniques
Investigating the precise molecular mechanisms of compounds like this compound often necessitates the application of sophisticated techniques that can provide insights at the cellular and molecular levels. Advanced microscopy and various spectroscopic methods offer powerful tools to visualize cellular events and analyze molecular interactions.
Microscopy techniques, such as fluorescence microscopy and electron microscopy, allow for the visualization of cellular morphology and the localization of target molecules. Fluorescence microscopy, in particular, can be used to observe the distribution of fluorescently labeled this compound or its effects on the localization of key cellular proteins or structures. Electron microscopy, including transmission electron microscopy (TEM) and scanning electron microscopy (SEM), provides higher resolution images, enabling the examination of ultrastructural changes within cells upon this compound treatment nauka.gov.pl. For instance, studies investigating the mechanism of action of certain compounds against bacteria have utilized TEM to visualize morphological changes in bacterial cells researchgate.net.
Spectroscopic techniques, such as Nuclear Magnetic Resonance (NMR) spectroscopy, Infrared (IR) spectroscopy, and Mass Spectrometry (MS), provide detailed information about the chemical structure, functional groups, and molecular weight of compounds, as well as their interactions with other molecules tandfonline.comderpharmachemica.comacs.orgconnectjournals.comtandfonline.commdpi.comthaiscience.inforesearchgate.netrsc.org. These techniques are vital for characterizing this compound itself and for studying its binding to target molecules. For example, IR and NMR spectroscopy have been used to characterize oxazoline derivatives and confirm their structures tandfonline.comderpharmachemica.comtandfonline.commdpi.comresearchgate.net. Mass spectrometry is frequently employed to determine the molecular weight of compounds and their complexes, providing evidence of binding events tandfonline.comacs.orgconnectjournals.com.
Detailed research findings on this compound's mechanism have highlighted its interaction with tubulin, a key component of the cellular cytoskeleton and essential for cell division. Studies utilizing techniques such as fluorescence microscopy have shown that this compound disrupts cytoplasmic microtubule assembly in cells researchgate.net. This disruption of the microtubule network is a critical event leading to cell cycle arrest.
Further mechanistic investigations using binding competition assays, often coupled with spectroscopic analysis, have revealed that this compound inhibits the binding of colchicine (B1669291) to tubulin researchgate.net. Colchicine is a known tubulin inhibitor that binds to a specific site on the tubulin dimer, preventing its polymerization into microtubules. The fact that this compound competes for the same binding site as colchicine suggests a similar mode of action researchgate.net.
Spectroscopic data, such as those obtained from UV-Vis spectroscopy, can also provide insights into molecular interactions by observing changes in the absorption spectra upon binding acs.org. While specific detailed data tables directly linking this compound's interaction with targets to advanced microscopy or spectroscopy in the provided search results are limited, the general application of these techniques in related studies on oxazoline-containing compounds and tubulin inhibitors provides a framework for understanding how this compound's mechanism would be investigated.
For instance, studies on other compounds targeting tubulin have utilized fluorescence microscopy to visualize the effects on microtubule structure and cellular morphology nih.gov. Spectroscopic methods, including various forms of mass spectrometry, are increasingly used in target identification strategies, such as Drug Affinity Responsive Target Stability (DARTS), which can identify proteins that bind to a small molecule based on changes in their susceptibility to protease digestion nih.gov.
While specific quantitative data tables for this compound derived solely from advanced microscopy and spectroscopic techniques in the provided snippets are not extensive, the research indicates the types of data that would be generated. For example, spectroscopic characterization confirms the structure and purity of compounds, while microscopy visualizes cellular effects.
An example of the type of data that might be presented from spectroscopic studies could involve shifts in chemical shifts in NMR spectra upon binding to a target protein, indicating the atoms involved in the interaction. Similarly, changes in vibrational frequencies in IR spectra could suggest alterations in bond strengths or the formation of new bonds upon binding. Microscopy data would typically involve images showing the cellular localization of the compound or the morphological changes induced by treatment, potentially quantified by measuring the extent of microtubule depolymerization or changes in cell shape.
Based on the available information, a hypothetical representation of data types and findings using these techniques for this compound could be structured as follows:
| Technique | Application in this compound Mechanism Studies (Hypothetical based on related research) | Expected Findings |
| Fluorescence Microscopy | Visualizing microtubule network integrity in treated cells. | Observation of disrupted microtubule structures, potential co-localization with tubulin. |
| Electron Microscopy (TEM) | Examining ultrastructural changes in cells, particularly the cytoskeleton. | Visualization of altered microtubule morphology or distribution. |
| NMR Spectroscopy | Studying binding interactions with tubulin or tubulin subunits. | Changes in chemical shifts of this compound or tubulin protons/carbons upon binding. |
| IR Spectroscopy | Analyzing functional group changes or interactions upon binding. | Shifts in characteristic vibrational frequencies of this compound or target. |
| Mass Spectrometry | Identifying protein targets through techniques like DARTS. | Detection of tubulin as a protected protein in the presence of this compound. |
This table illustrates the potential contributions of these techniques to understanding this compound's mechanism, drawing upon the applications described in the broader context of related research.
The use of advanced microscopy and spectroscopic techniques is fundamental to dissecting the molecular mechanisms of bioactive compounds like this compound. These methods provide complementary information, from visualizing cellular outcomes to characterizing molecular interactions at high resolution, ultimately contributing to a comprehensive understanding of how this compound exerts its biological effects, particularly its impact on tubulin polymerization and the cell cycle researchgate.net.
Structure Activity Relationship Sar Studies of Oxaline and Its Derivatives
Methodological Approaches in SAR Elucidation
SAR elucidation for oxaline and related compounds often employs a combination of experimental synthesis and biological evaluation, complemented by computational approaches. Quantitative Structure-Activity Relationship (QSAR) is a methodological approach used to correlate structural descriptors with biological activity using mathematical models. acs.orgresearcher.life Computational chemistry and molecular modeling techniques, such as molecular docking, also play a significant role in predicting SAR and optimizing compound structures. acs.orgiiab.me These methods help to understand the interactions between the compounds and their biological targets at a molecular level.
Identification of Key Pharmacophoric Elements and Structural Determinants of this compound Activity
The biological activity of this compound and its analogs is closely linked to specific structural elements within the molecule. While detailed information specifically on this compound's pharmacophore is limited in the provided context, studies on related indole (B1671886) alkaloids and oxazoline-containing compounds offer insights. The core diketopiperazine ring system, the indole moiety, and the prenyl group are common features in this class of compounds and are often implicated in their biological activities. nih.govwikipedia.orgwikipedia.org For instance, studies on oxazoline (B21484) derivatives highlight the importance of the oxazoline ring itself as a key subunit and pharmacophore in various natural products and bioactive molecules. rsc.orgd-nb.info The presence and position of substituents on the core structure, such as methoxy (B1213986) groups, also influence activity. nih.govnih.gov
Influence of Stereochemistry on the Biological Efficacy and Selectivity of this compound Analogs
Stereochemistry, the three-dimensional arrangement of atoms, can significantly impact the biological efficacy and selectivity of chiral molecules like this compound and its analogs. researcher.lifenih.gov While specific details on the stereochemical influence on this compound's activity are not extensively detailed in the provided snippets, research on other chiral compounds, including oxazolidines and epothilone (B1246373) A derivatives containing oxazoline moieties, demonstrates that cytotoxic activity can be enantiomer-dependent. nih.govnih.govresearchgate.netmdpi.com This suggests that the precise stereochemistry of this compound and its derivatives is likely a critical determinant of their interactions with biological targets and, consequently, their observed activities.
Application of Computational Chemistry and Molecular Modeling in SAR Prediction and Compound Optimization
Computational chemistry and molecular modeling techniques are valuable tools in this compound SAR studies and the optimization of related compounds. These methods, including QSAR and molecular docking, can help predict the activity of new analogs before synthesis and understand the binding interactions with biological targets. acs.orgresearcher.lifeiiab.menih.govresearchgate.net For example, molecular docking studies were used to understand how an antifungal oxazolyl-oxazoline derivative interacts with amino acid residues in β-tubulin. nih.gov Modeling studies have also provided preliminary rationale for the observed SAR of epothilone A derivatives with oxazoline moieties. nih.gov These computational approaches accelerate the drug discovery process by guiding the design of compounds with improved properties.
Advanced Research Methodologies and Future Directions in Oxaline Research
Integrated Omics Approaches (Genomics, Metabolomics) for Comprehensive Fungal Alkaloid Discovery
Integrated omics approaches, combining genomics and metabolomics, are becoming increasingly crucial for the comprehensive discovery and characterization of fungal secondary metabolites, including alkaloids like Oxaline. researchgate.netrsc.org The explosion of genomic information and the popularization of untargeted metabolomics techniques are revealing the vast biosynthetic potential hidden within fungal genomes. nih.gov Fungal secondary metabolites, such as indole (B1671886) alkaloids, are often encoded by biosynthetic gene clusters (BGCs). nih.gov
Computational tools are being developed to mine these BGCs from fungal genomic data, with algorithms predicting numerous BGCs in species rich in secondary metabolites. nih.gov However, a significant number of these predicted pathways are "orphan" and cannot yet be linked to known compounds, representing a substantial source for new chemistry. nih.gov
Metabolomics, particularly mass spectrometry-based techniques, plays a vital role in detecting and identifying the metabolites produced by fungi. researchgate.netresearchgate.net Integrating genomic data (identifying potential BGCs) with metabolomic data (identifying actual metabolites) allows researchers to correlate gene clusters with their corresponding secondary metabolite products, a strategy sometimes referred to as "metabologenomics". researchgate.netacs.orgnih.gov This integrated approach facilitates the targeted discovery of new compounds and provides insights into the biosynthetic machinery involved. rsc.orgnih.gov
Studies have demonstrated the power of integrating genomics and metabolomics for discovering new cyclopeptides with antifungal activity from marine-derived fungi. researchgate.net This highlights the potential for applying similar strategies to uncover novel this compound-related compounds or understand the full spectrum of metabolites produced by this compound-producing fungi like Penicillium oxalicum.
Chemical Biology Tools and Probes for Detailed Elucidation of this compound Pathways and Targets
Chemical biology tools and probes are essential for dissecting complex biological pathways and identifying molecular targets. sigmaaldrich.comox.ac.uk While specific details on chemical biology tools directly applied to this compound biosynthesis or targets were not extensively found, research on fungal alkaloid biosynthesis and the study of bioactive molecules provides relevant context.
Understanding the enzymatic steps involved in this compound biosynthesis requires tools that can selectively interact with or inhibit specific enzymes within the pathway. Chemical probes, which are small molecules designed to perturb biological systems, can be used to study the function of enzymes and other proteins involved in the production of fungal alkaloids. ox.ac.uk
Research into other natural products and their interactions with biological systems utilizes chemical biology approaches to identify protein targets and elucidate mechanisms of action. ox.ac.uk For instance, studies on compounds that interact with microtubule function, leading to cell cycle arrest, demonstrate the utility of chemical biology in understanding the biological effects of natural products. researchgate.net this compound has been shown to inhibit tubulin polymerization, causing cell cycle arrest. ebi.ac.ukresearchgate.net Chemical biology tools could be developed to further probe this interaction and identify specific binding sites or mechanisms.
The development of selective inhibitors as chemical tools for functional annotation of proteins, such as kinases, is a key area in chemical biology. ox.ac.uk Given that this compound has been tested for inhibitory activity against kinases like CDK2 and GSK3β, chemical biology tools could be instrumental in further characterizing these interactions and determining their biological significance. ontosight.ai
Innovative Biocatalytic and Synthetic Biology Strategies for Sustainable this compound Production and Diversification
Innovative biocatalytic and synthetic biology strategies offer promising avenues for the sustainable production and diversification of this compound and related fungal alkaloids. researchgate.netresearchgate.net Fungi, including Penicillium species, are recognized as potent producers of secondary metabolites, and their metabolic pathways can be engineered for enhanced production or the generation of novel compounds. researchgate.netnih.govresearchgate.net
Synthetic biology involves applying engineering principles to biological systems, enabling the genetic enhancement of organisms for optimized production of biomolecules. nih.gov This can include manipulating metabolic pathways through gene editing, gene synthesis, and directed evolution technologies. researchgate.netnih.gov For fungal secondary metabolites, synthetic biology can be used to activate silent gene clusters, increase the yield of desired compounds, or introduce modifications to create diversified structures. researchgate.netresearchgate.net
Biocatalysis, utilizing enzymes from biosynthetic pathways, provides a route for the in vitro synthesis or modification of natural products. mdpi.com Enzymatic synthesis offers advantages such as high specificity and regioselectivity, often under mild conditions. acs.orgnih.gov While direct examples of biocatalytic this compound production were not found, research on the enzymatic synthesis of other complex molecules, such as polysaccharides using oxazoline (B21484) derivatives as substrates, demonstrates the potential of this approach for complex natural products. acs.orgnih.govfrontiersin.org
Efforts are being made to develop synthetic approaches to obtain bioactive natural alkaloids, including the synthesis of analogs and derivatives with improved properties. mdpi.com Synthetic biology and biocatalysis can complement traditional chemical synthesis by providing enzymatic steps or whole-cell systems for specific transformations that are challenging to achieve chemically. researchgate.net
Application of Ligand Design Principles from Oxazoline Chemistry to Related Bioactive Molecules
The principles of ligand design derived from Oxazoline chemistry can be applied to the study and manipulation of this compound and related bioactive molecules, particularly those containing similar heterocyclic motifs. Oxazoline rings are present in various natural compounds and synthetic molecules with diverse biological activities. ijpsr.com
Research on oxazoline-containing compounds as ligands for metal catalysts highlights the importance of the electronic and steric properties of the oxazoline ring in molecular interactions. mdpi.com These principles of how oxazoline moieties interact with other molecules, particularly proteins or metal centers, can inform the design of probes or inhibitors for this compound biosynthesis enzymes or its biological targets.
Studies on the synthesis and biological activity of oxazoline compounds, such as their use as acaricides, demonstrate the structure-activity relationship (SAR) studies that are crucial for ligand design. mdpi.com Applying similar SAR principles to this compound and its potential derivatives could help in designing molecules with enhanced activity or altered specificity.
Emerging Analytical and Spectroscopic Techniques for this compound Characterization in Complex Biological Systems
The characterization of this compound in complex biological systems, such as fungal cultures or host tissues, requires advanced analytical and spectroscopic techniques. nih.gov Emerging methods offer increased sensitivity, specificity, and the ability to analyze molecules in complex matrices.
Techniques like high-resolution mass spectrometry (HRMS) and multi-dimensional nuclear magnetic resonance (NMR) spectroscopy are fundamental for the structural elucidation of natural products like this compound. nih.gov Advances in hyphenated techniques, such as liquid chromatography-mass spectrometry (LC-MS), allow for the separation and identification of this compound within complex mixtures. researchgate.netresearchgate.netacs.orgacs.org
Temperature-programmed analytical pyrolysis techniques coupled with mass spectrometry or gas chromatography have been used for the characterization of polymers containing oxazoline units in complex blends, demonstrating the ability to analyze specific molecular components within a matrix. researchgate.netacs.orgacs.orgukri.org While applied to polymers, the underlying principles of using coupled techniques to identify and characterize specific moieties within complex samples are relevant to analyzing this compound in biological extracts.
Furthermore, techniques that allow for the direct analysis of metabolites in living cells or tissues, such as advanced mass spectrometry imaging or in situ NMR, represent future directions for understanding the localization and metabolic fate of this compound in its natural environment or in organisms it affects.
Future Avenues in Understanding this compound's Role in Natural Systems and Potential Biosynthetic Diversification
Future research on this compound should explore its ecological role in the natural environment of Penicillium oxalicum and investigate the potential for biosynthetic diversification. While this compound is known as a Penicillium metabolite with cytotoxic activity, its specific function in the fungus's life cycle or its interactions with other organisms in its niche are not fully understood. nih.govebi.ac.uk
Understanding the environmental triggers and regulatory mechanisms that govern this compound production in Penicillium oxalicum is a key future avenue. This could involve studying the fungus under different environmental conditions and using omics approaches to identify genes and pathways that are upregulated or downregulated in response to specific stimuli.
Furthermore, exploring the genetic diversity of this compound biosynthesis across different strains of Penicillium oxalicum or related fungal species could reveal variations in the biosynthetic pathway that lead to the production of this compound analogs or related compounds. mdpi.comresearchgate.net This biosynthetic diversification could yield molecules with novel structures and potentially different biological activities.
Synthetic biology approaches can be used to intentionally manipulate the this compound biosynthetic pathway to create diversified structures. researchgate.netresearchgate.net By modifying specific enzymes or introducing genes from other pathways, researchers could generate libraries of this compound derivatives for screening against various biological targets. This directed evolution of biosynthetic pathways holds significant potential for discovering new bioactive molecules based on the this compound scaffold.
Investigating the interactions of this compound with other organisms in its natural habitat, such as bacteria, plants, or insects, could shed light on its ecological function, whether it acts as a defense molecule, a signaling compound, or has other roles. This understanding of its natural role could also provide clues for potential applications.
Q & A
Q. How can researchers design a robust study to investigate this compound’s mechanism of action in cell cycle arrest?
Q. What criteria should guide the selection of fungal strains for this compound yield optimization?
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
